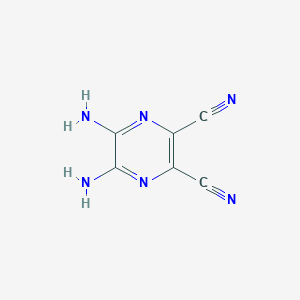

5,6-Diaminopyrazine-2,3-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHBTDDIVWLRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399541 | |

| Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36023-58-2 | |

| Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diamino-2,3-dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Diaminopyrazine-2,3-dicarbonitrile: Core Chemical Properties for Researchers and Drug Development Professionals

An essential building block in heterocyclic chemistry, 5,6-diaminopyrazine-2,3-dicarbonitrile is a pivotal precursor in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

5,6-Diaminopyrazine-2,3-dicarbonitrile, with the CAS number 36023-58-2, is a stable, light beige solid. Its fundamental chemical and physical properties are summarized in the table below, providing a critical resource for its application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₆ | --INVALID-LINK-- |

| Molecular Weight | 160.14 g/mol | --INVALID-LINK-- |

| Melting Point | 332 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 625.6 ± 55.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO, Methanol (heated), and Water. | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Color | Light Beige | --INVALID-LINK-- |

| Stability | Hygroscopic. Store in a dark place under an inert atmosphere at room temperature. | --INVALID-LINK-- |

Spectroscopic and Safety Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons. The chemical shift of these protons can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the nitrile groups.

-

IR Spectroscopy: The infrared spectrum will prominently feature characteristic absorption bands for N-H stretching of the amino groups and C≡N stretching of the nitrile groups. For example, in the related compound 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a C≡N stretching vibration is observed at 2235 cm⁻¹[1].

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

Safety and Hazard Information:

5,6-Diaminopyrazine-2,3-dicarbonitrile is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) --INVALID-LINK--. Appropriate personal protective equipment should be worn when handling this compound.

Synthesis and Reactivity

The primary synthetic route to 5,6-diaminopyrazine-2,3-dicarbonitrile involves the condensation reaction of diaminomaleonitrile with an α-dicarbonyl compound, typically glyoxal. This reaction provides a straightforward method to construct the pyrazine ring system.

Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Experimental Protocol: Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile (General Procedure)

This protocol outlines a general method for the synthesis of pyrazine-2,3-dicarbonitriles from diaminomaleonitrile.

Materials:

-

Diaminomaleonitrile

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Acetic Acid (catalyst)

Procedure:

-

Dissolve diaminomaleonitrile in ethanol in a round-bottom flask.

-

Add an equimolar amount of 40% aqueous glyoxal to the solution.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Role in Drug Discovery and Development

5,6-Diaminopyrazine-2,3-dicarbonitrile serves as a critical starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its diamine functionality allows for the construction of fused ring systems, leading to the development of novel scaffolds for drug discovery.

One significant application is in the synthesis of pyrido[2,3-b]pyrazine derivatives. These compounds have been investigated for their biological activities, including their potential as kinase inhibitors.

Furthermore, 5,6-diaminopyrazine-2,3-dicarbonitrile is a key precursor in the synthesis of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a highly electron-deficient molecule. This derivative is utilized in the template synthesis of porphyrazine analogues, which are of interest in materials science and photodynamic therapy.

Synthesis of a Porphyrazine Precursor.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile [1]

Materials:

-

5,6-Diaminopyrazine-2,3-dicarbonitrile

-

Thionyl chloride (SOCl₂)

-

p-Xylene

Procedure:

-

Suspend 5,6-diaminopyrazine-2,3-dicarbonitrile (2 g, 12.5 mmol) in p-xylene (100 ml) in a round-bottom flask equipped with a reflux condenser.

-

Add thionyl chloride (4 ml) to the suspension.

-

Reflux the mixture for 20 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the dark-brown residue by vacuum sublimation (10 Torr) to yield the yellow product (1.2 g, 51%).

This reaction highlights the utility of 5,6-diaminopyrazine-2,3-dicarbonitrile as a versatile precursor for creating complex heterocyclic systems with interesting electronic properties. The resulting thiadiazole derivative exhibits strong electron-deficient characteristics, making it a valuable building block for advanced materials[1].

References

An In-depth Technical Guide to 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS: 36023-58-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Diaminopyrazine-2,3-dicarbonitrile, a pivotal heterocyclic compound in the advancement of medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis, and key applications, offering detailed experimental protocols and exploring its role as a versatile chemical building block.

Physicochemical Properties

5,6-Diaminopyrazine-2,3-dicarbonitrile is a light beige, solid organic compound. Its core structure, a pyrazine ring substituted with two amino and two nitrile functional groups, makes it a valuable precursor in the synthesis of complex macrocycles and pharmacologically active molecules.

| Property | Value | Reference |

| CAS Number | 36023-58-2 | |

| Molecular Formula | C₆H₄N₆ | [1][2] |

| Molecular Weight | 160.14 g/mol | [1][2] |

| Melting Point | 332 °C | [3] |

| Boiling Point | 625.6 ± 55.0 °C (Predicted) | [3] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO, Methanol (with heating), and Water. | [3] |

| Physical Form | Solid | [1] |

| Color | Light Beige | [3] |

| Stability | Hygroscopic | [3] |

Synthesis and Reactions

The primary synthetic route to 5,6-Diaminopyrazine-2,3-dicarbonitrile involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound, typically glyoxal. This reaction provides an efficient pathway to the pyrazine core.

Experimental Protocol: Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Materials:

-

Diaminomaleonitrile (DAMN)

-

Glyoxal (40% aqueous solution)

-

Ethanol or another suitable solvent

-

Acetic acid (catalyst)

Procedure:

-

Dissolve diaminomaleonitrile in a suitable solvent such as ethanol.

-

Add a stoichiometric amount of glyoxal solution to the reaction mixture.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, wash with a cold solvent (e.g., ethanol), and dry under a vacuum to yield 5,6-Diaminopyrazine-2,3-dicarbonitrile.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Key Reactions

The amino groups of 5,6-Diaminopyrazine-2,3-dicarbonitrile are reactive and can undergo various chemical transformations. A notable reaction is its conversion to 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile upon treatment with thionyl chloride (SOCl₂). This reaction highlights the potential for further functionalization of the pyrazine ring system.[1]

Applications in Research and Development

5,6-Diaminopyrazine-2,3-dicarbonitrile serves as a critical building block in several areas of chemical research, particularly in the development of functional materials and novel therapeutic agents.

Precursor for Porphyrazines and Phthalocyanine Analogues

The dinitrile functionality of this compound makes it an excellent precursor for the synthesis of porphyrazines, a class of synthetic macrocyclic compounds analogous to naturally occurring porphyrins and phthalocyanines.[1] These molecules are of significant interest for their applications in:

-

Dye-Sensitized Solar Cells (DSSCs): Porphyrazine derivatives can act as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor material to generate electricity.[6]

-

Non-linear Optics: The extended π-electron systems of these macrocycles can lead to materials with significant non-linear optical properties.

-

Catalysis: Metal complexes of porphyrazines can serve as catalysts in various organic transformations.

Medicinal Chemistry and Drug Development

The pyrazine scaffold is a common feature in many biologically active compounds. Derivatives of 5,6-Diaminopyrazine-2,3-dicarbonitrile have shown promise in several therapeutic areas:

-

Antimycobacterial Activity: N-substituted derivatives have demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential for the development of new anti-tuberculosis drugs.[3]

-

Antiproliferative Activity: Certain pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, synthesized from related precursors, have exhibited potent antiproliferative activity against various cancer cell lines, acting as protein kinase inhibitors.[7] While the direct involvement of 5,6-Diaminopyrazine-2,3-dicarbonitrile in a specific signaling pathway has not been detailed in the available literature, its derivatives' activity as kinase inhibitors suggests a potential mechanism of action through the inhibition of cell signaling pathways that are crucial for cancer cell proliferation and survival.

Spectral Data

While specific spectral data for 5,6-Diaminopyrazine-2,3-dicarbonitrile is not extensively published, data for its derivatives can provide valuable insights for characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum of a dinitrile precursor to a porphyrazine, derived from the title compound, showed a characteristic C≡N stretching vibration at 2235 cm⁻¹.[1] Derivatives of this compound also show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C=N stretching within the pyrazine ring.[2][5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In derivatives, the protons of the pyrazine ring and the amino groups will have characteristic chemical shifts. For example, in 5,6-diphenylpyrazine-2,3-dicarbonitrile, the aromatic protons appear in the range of 7.40–7.50 ppm in DMSO-d₆.[2][5]

-

Mass Spectrometry: The mass spectrum of a derivative, 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, obtained in negative mode, shows a peak corresponding to the negative molecular ion [M]⁻.[1]

Safety Information

It is important to handle 5,6-Diaminopyrazine-2,3-dicarbonitrile with appropriate safety precautions. It is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

Conclusion

5,6-Diaminopyrazine-2,3-dicarbonitrile is a highly functionalized and versatile molecule with significant potential in both materials science and medicinal chemistry. Its role as a precursor to complex macrocycles like porphyrazines opens avenues for the development of advanced materials for electronic and optical applications. Furthermore, its derivatives have demonstrated promising biological activities, marking it as a valuable scaffold for the design of novel therapeutic agents. Further research into its synthesis, reactions, and biological properties is warranted to fully exploit its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5,6-diaminopyrazine-2,3-dicarbonitrile, a key intermediate in the development of various therapeutic agents and functional materials. The document details the core synthetic strategies, provides experimental protocols based on analogous reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

5,6-Diaminopyrazine-2,3-dicarbonitrile is a crucial heterocyclic building block. Its electron-deficient pyrazine core, coupled with the reactive amino and cyano functionalities, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including porphyrazines, novel N-heterocycles, and compounds with potential applications in medicinal chemistry and materials science. The efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide outlines the two most prominent synthetic approaches to this target molecule.

Core Synthesis Pathways

Two primary strategies have been identified for the synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile:

-

Pathway 1: Direct Condensation. This approach involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound or its equivalent.

-

Pathway 2: Halogen Substitution. This two-step pathway consists of the synthesis of a 5,6-dihalopyrazine-2,3-dicarbonitrile intermediate, followed by a nucleophilic aromatic substitution with an amino group source.

The following sections will delve into the specifics of each pathway.

Pathway 1: Direct Condensation of Diaminomaleonitrile (DAMN)

The most convergent and widely utilized method for the synthesis of the pyrazine-2,3-dicarbonitrile scaffold is the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound. For the synthesis of 5,6-disubstituted pyrazine-2,3-dicarbonitriles, the general reaction involves the cyclocondensation of DAMN with a suitable α-diketone.

While a specific protocol for the direct synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile using a 1,2-di-imine or a related glyoxal derivative is not explicitly detailed in the readily available literature, the synthesis of analogous compounds provides a robust template for this transformation. The logical precursor for the 5,6-diamino functionality would be diiminosuccinonitrile or a similar reactive dicarbonyl equivalent.

Logical Synthesis Route:

Caption: Proposed condensation reaction for the synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Analogous Experimental Protocols

The following protocols for the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile and 5,6-diphenylpyrazine-2,3-dicarbonitrile serve as valuable references for developing a procedure for the 5,6-diamino derivative.

Table 1: Reaction Conditions for Analogous Syntheses via DAMN Condensation

| Product | 1,2-Dicarbonyl | Solvent(s) | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| 5,6-Dimethylpyrazine-2,3-dicarbonitrile | Biacetyl | Water | Copper-salen Schiff base on SBA-15 | Not specified | Not specified | [1] |

| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | Benzil | Ethanol/Water | Acetic Acid | 75 | 70 | [2] |

Detailed Experimental Protocol (Analogous to Diphenyl Derivative Synthesis)[2]

This protocol describes the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile and can be adapted for the synthesis of the target diamino compound by replacing benzil with a suitable precursor like diiminosuccinonitrile.

-

Reaction Setup: In a round-bottom flask, a mixture of benzil (10 mmol), diaminomaleonitrile (11 mmol), and acetic acid (2 ml) is prepared in a solution of ethanol (20 ml) and water (15 ml).

-

Reaction Execution: The reaction mixture is heated at 75°C overnight.

-

Work-up: The mixture is cooled, and water (20 ml) is added to precipitate the product. The precipitate is filtered and washed sequentially with ethanol and ether.

-

Purification: The crude product is dissolved in dichloromethane and treated with activated charcoal. The solid is then recrystallized from ethanol to yield colorless crystals.

Pathway 2: Halogen Substitution

An alternative and highly viable route to 5,6-diaminopyrazine-2,3-dicarbonitrile involves the nucleophilic substitution of a 5,6-dihalopyrazine-2,3-dicarbonitrile intermediate. The commercial availability of 5,6-dichloropyrazine-2,3-dicarbonitrile makes this a practical starting point. The electron-withdrawing nature of the nitrile groups and the pyrazine ring facilitates the displacement of the chloro substituents by amines.

Reaction Scheme:

Caption: Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile via nucleophilic substitution.

Analogous Experimental Protocols

While a specific protocol for the di-amination of 5,6-dichloropyrazine-2,3-dicarbonitrile was not found, the amination of similar chloro-pyrazine and chloro-pyrimidine derivatives is well-documented and provides a strong basis for a successful synthesis.

Table 2: Conditions for Analogous Amination Reactions

| Starting Material | Amine | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Substituted Benzylamines | Not specified (Microwave) | None | Not specified | 17-62 |[3] | | 4,6-Dichloropyrimidine | Adamantane-containing amines | DMF | None | 140 | High |[4] | | 2,6-Dichloropyrazine | Adamantane-containing amines | DMF | Pd(0)/Cy-JosiPhos | Not specified | Moderate |[4] |

Proposed Experimental Protocol (Based on Analogous Aminations)

This proposed protocol is based on the general conditions for nucleophilic aromatic substitution on chloro-heterocycles.

-

Reaction Setup: To a solution of 5,6-dichloropyrazine-2,3-dicarbonitrile (1 mmol) in a suitable solvent such as DMF or DMSO, an excess of an ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent) is added. A non-nucleophilic base, such as potassium carbonate, may be added to neutralize the HCl generated during the reaction.

-

Reaction Execution: The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150°C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration and washed with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Summary and Comparison

The choice of synthesis pathway will depend on the availability of starting materials, desired scale, and purification capabilities.

Table 3: Comparison of Synthesis Pathways

| Feature | Pathway 1: Direct Condensation | Pathway 2: Halogen Substitution |

| Starting Materials | Diaminomaleonitrile, Diiminosuccinonitrile (or equivalent) | 5,6-Dichloropyrazine-2,3-dicarbonitrile, Ammonia source |

| Number of Steps | 1 | 2 (if starting from DAMN) |

| Key Advantages | Atom economy, potentially fewer steps. | Readily available starting material (dichloro-pyrazine), well-established reaction type. |

| Potential Challenges | Availability and stability of the 1,2-di-imine precursor. Optimization of reaction conditions. | Potentially harsh reaction conditions (high temperature/pressure). Formation of mono-aminated byproducts. |

Conclusion

The synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile can be approached through two primary routes: direct condensation of diaminomaleonitrile with a suitable 1,2-dicarbonyl equivalent, or via nucleophilic substitution of a 5,6-dihalopyrazine precursor. While the direct condensation offers a more convergent approach, the halogen substitution pathway may be more practical due to the commercial availability of the starting materials. The experimental protocols for analogous reactions provided in this guide offer a solid foundation for the successful laboratory synthesis of this important chemical intermediate. Further optimization of reaction conditions for either pathway will be necessary to achieve high yields and purity for specific research and development applications.

References

- 1. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 5,6-Diaminopyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminopyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its structure, characterized by a pyrazine core substituted with two amino and two nitrile groups, imparts unique electronic and hydrogen-bonding properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 5,6-Diaminopyrazine-2,3-dicarbonitrile, drawing upon experimental data from closely related analogs and computational models in the absence of direct crystallographic data for the primary compound. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure and Bonding

The molecular structure of 5,6-Diaminopyrazine-2,3-dicarbonitrile consists of a central pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with amino groups (-NH₂) at the 5 and 6 positions and cyano groups (-C≡N) at the 2 and 3 positions. The chemical formula is C₆H₄N₆, and the molecular weight is 160.14 g/mol .

The bonding within the molecule is characterized by a delocalized π-electron system across the pyrazine ring, which is further influenced by the electron-donating amino groups and the electron-withdrawing nitrile groups. This electronic arrangement is expected to result in a planar molecular geometry and significant intermolecular hydrogen bonding potential through the amino groups.

Visualization of Molecular Structure

Caption: Molecular structure of 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Physicochemical Properties

The physicochemical properties of 5,6-Diaminopyrazine-2,3-dicarbonitrile are summarized in the table below. These properties are crucial for its application in drug development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₆ | [1][2] |

| Molecular Weight | 160.14 g/mol | [1][2] |

| CAS Number | 36023-58-2 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 332 °C | [3] |

| Boiling Point (Predicted) | 625.6 ± 55.0 °C | [3] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO, Methanol (heated), Water | [3] |

Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for 5,6-Diaminopyrazine-2,3-dicarbonitrile, the following tables present expected ranges and values based on data from closely related N-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles and other similar heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amino and nitrile functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C=C & C=N Stretch (Aromatic Ring) | 1400 - 1600 | Strong |

Data is inferred from spectral data of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

¹H NMR (Predicted)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

¹³C NMR (Predicted)

| Carbon | Expected Chemical Shift (ppm) |

| C-NH₂ | 145 - 155 |

| C-C≡N | 115 - 125 |

| C≡N | 110 - 120 |

Predicted ranges are based on data from various aminopyrazine and dicarbonitrile derivatives.

Experimental Protocols

Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile

A plausible synthetic route to 5,6-Diaminopyrazine-2,3-dicarbonitrile involves the condensation of diaminomaleonitrile with glyoxal. This method is analogous to the synthesis of other substituted pyrazines.

Caption: Proposed synthesis workflow for 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1 equivalent) in ethanol.

-

Addition of Reagent: To the stirred solution, add an aqueous solution of glyoxal (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: The IR spectrum of the purified product can be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using high-resolution mass spectrometry (HRMS).

Applications in Drug Development

The unique structural features of 5,6-Diaminopyrazine-2,3-dicarbonitrile make it a valuable scaffold in drug discovery. The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyrazine ring and the nitrile groups can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.

Caption: Role of the scaffold in a typical drug development pipeline.

The pyrazine ring is a known bioisostere for other aromatic systems and is present in several approved drugs. The dinitrile functionalization offers opportunities for further chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.

Conclusion

5,6-Diaminopyrazine-2,3-dicarbonitrile is a molecule with significant synthetic and medicinal potential. While direct experimental data on its detailed molecular structure is currently limited, analysis of related compounds and theoretical predictions provide a solid foundation for its further investigation. The synthetic and characterization protocols outlined in this guide are intended to facilitate research efforts aimed at unlocking the full potential of this promising heterocyclic scaffold in various scientific and therapeutic areas. Further crystallographic and advanced spectroscopic studies are warranted to precisely define its structural and electronic properties.

References

In-Depth Technical Guide to the Spectroscopic Data of 5,6-Diaminopyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Diaminopyrazine-2,3-dicarbonitrile, a key heterocyclic compound with applications in the synthesis of novel materials and potential pharmaceutical agents. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and further investigation of this molecule.

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectroscopic data for 5,6-Diaminopyrazine-2,3-dicarbonitrile in a single source is elusive, data has been compiled from various sources that have synthesized and utilized this compound. The following tables summarize the expected and reported spectroscopic characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.0 - 8.0 | Singlet (broad) | The protons of the two amino groups are expected to appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration. |

| ¹³C | ~150 - 155 | Singlet | Corresponds to the carbon atoms of the pyrazine ring double bonded to nitrogen (C5 and C6). |

| ¹³C | ~125 - 135 | Singlet | Attributed to the carbon atoms of the pyrazine ring single bonded to the cyano groups (C2 and C3). |

| ¹³C | ~110 - 120 | Singlet | Represents the carbon atoms of the nitrile (-CN) groups. |

Note: These are estimated values and should be confirmed by experimental data.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amino groups) | 3200 - 3500 | Medium to Strong, often two bands |

| C≡N Stretch (Nitrile groups) | 2220 - 2260 | Strong |

| C=N Stretch (Pyrazine ring) | 1550 - 1650 | Medium to Strong |

| C=C Stretch (Pyrazine ring) | 1400 - 1600 | Medium |

| N-H Bend (Amino groups) | 1550 - 1650 | Medium |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z Value | Notes |

| Electron Ionization (EI) | 160.05 | [M]⁺• (Molecular Ion) |

| Electrospray Ionization (ESI) | 161.06 | [M+H]⁺ (Protonated Molecule) |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic characterization of 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile

The synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile can be achieved through the ammonolysis of 5,6-dichloropyrazine-2,3-dicarbonitrile.

Procedure:

-

A solution of 5,6-dichloropyrazine-2,3-dicarbonitrile in a suitable solvent (e.g., acetonitrile) is prepared in a pressure vessel.

-

The solution is saturated with anhydrous ammonia gas at a controlled temperature (e.g., 0 °C).

-

The vessel is sealed and heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 12-24 hours).

-

After cooling to room temperature, the reaction mixture is filtered to remove any solid by-products.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the spectroscopic analysis of the final product.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5,6-Diaminopyrazine-2,3-dicarbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the amino protons are exchangeable.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.

Experimental Workflow Diagram

The following diagram outlines the logical steps involved in performing spectroscopic analysis on a synthesized compound.

Caption: Spectroscopic Analysis Experimental Workflow.

Infrared (IR) Spectroscopy Protocol

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 5,6-Diaminopyrazine-2,3-dicarbonitrile sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS) Protocol

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., ESI or EI).

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

-

ESI: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan beyond the expected molecular weight.

-

EI: Introduce the solid sample via a direct insertion probe. The electron energy is typically set to 70 eV. Acquire the spectrum over a suitable mass range to observe the molecular ion and fragmentation pattern.

An In-depth Technical Guide to the Physical Properties of 5,6-Diaminopyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5,6-Diaminopyrazine-2,3-dicarbonitrile, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Core Physical Properties

5,6-Diaminopyrazine-2,3-dicarbonitrile is a solid, light beige compound.[1] Key physical data for this compound are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 332 °C | [1] |

| Solubility | ||

| in DMSO | Slightly Soluble | [1] |

| in Methanol | Slightly Soluble (with heating) | [1] |

| in Water | Slightly Soluble | [1] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of 5,6-Diaminopyrazine-2,3-dicarbonitrile are not extensively documented in publicly available literature, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil or silicone oil for a Thiele tube)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 5,6-Diaminopyrazine-2,3-dicarbonitrile is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

-

Heating and Observation: The heating bath is heated gradually, and the sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Logical Relationship for Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound, including the determination of its physical properties.

Caption: General workflow for synthesizing and characterizing a chemical compound.

Solubility Determination

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Apparatus:

-

Vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: An excess amount of 5,6-Diaminopyrazine-2,3-dicarbonitrile is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a constant temperature bath and agitated using an orbital shaker or magnetic stirrer. The agitation is continued for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.

-

Concentration Analysis: The concentration of 5,6-Diaminopyrazine-2,3-dicarbonitrile in the clear, saturated filtrate is determined using a suitable analytical method. The solubility is then expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or involvement in cellular signaling pathways of 5,6-Diaminopyrazine-2,3-dicarbonitrile itself. While various derivatives of this compound have been synthesized and investigated for potential therapeutic applications, data on the parent compound is lacking in this regard. Therefore, a diagram of a signaling pathway involving 5,6-Diaminopyrazine-2,3-dicarbonitrile cannot be provided at this time. Further research is required to elucidate any potential biological effects of this compound.

References

5,6-Diaminopyrazine-2,3-dicarbonitrile: A Technical Overview of Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known properties, potential reactivity, and stability of 5,6-Diaminopyrazine-2,3-dicarbonitrile. Due to the limited availability of in-depth experimental data, this document summarizes published information and draws inferences from the chemistry of analogous structures.

Core Properties

5,6-Diaminopyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄N₆. Its structure consists of a pyrazine ring substituted with two amino groups and two nitrile groups on adjacent carbon atoms. This arrangement of functional groups suggests a range of potential chemical reactivities and applications, particularly as a building block in the synthesis of more complex molecules such as porphyrazines and other functional materials.

Physical and Chemical Properties

The following table summarizes the available quantitative data for 5,6-Diaminopyrazine-2,3-dicarbonitrile. It is important to note that some of this data is predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Weight | 160.14 g/mol | [1][2] |

| Melting Point | 332 °C | [1] |

| Boiling Point (Predicted) | 625.6 ± 55.0 °C | [1] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -1.05 ± 0.10 | [1] |

| Physical Form | Solid, Light Beige | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly) | [1] |

| Stability | Hygroscopic | [1] |

Synthesis and Experimental Protocols

A general proposed workflow for the synthesis is outlined in the diagram below.

Caption: Proposed synthesis workflow.

Potential Reactivity

The chemical structure of 5,6-Diaminopyrazine-2,3-dicarbonitrile suggests several avenues for reactivity:

-

Amino Groups: The two amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They also offer sites for the formation of Schiff bases.

-

Nitrile Groups: The nitrile groups can undergo hydrolysis to form carboxylic acids or amides, reduction to amines, or cycloaddition reactions.

-

Pyrazine Ring: The electron-withdrawing nature of the nitrile groups makes the pyrazine ring electron-deficient and susceptible to nucleophilic aromatic substitution, although the amino groups are activating.

Reaction with Thionyl Chloride

One specific reaction that has been documented involves the treatment of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl₂) under reflux. This reaction leads to the formation of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a highly electron-deficient compound.[5] This derivative is noted as a precursor for the template synthesis of macrocyclic complexes like tetrapyrazinoporphyrazines.[5]

Caption: Formation of a thiadiazole derivative.

Stability

The compound is reported to be hygroscopic, indicating that it can absorb moisture from the air.[1] Therefore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability.[1][2] The high melting point of 332 °C suggests good thermal stability in the solid state. However, no specific data on its decomposition temperature or long-term stability under various conditions has been found.

Conclusion and Future Research

5,6-Diaminopyrazine-2,3-dicarbonitrile is a potentially valuable building block in medicinal chemistry and materials science. However, the publicly available data on its reactivity and stability is limited. Further experimental investigation is required to fully characterize this compound. Key areas for future research include:

-

Development and optimization of a detailed synthesis protocol.

-

Experimental determination of thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Systematic studies of its reactivity with various electrophiles and nucleophiles.

-

Exploration of its coordination chemistry with different metal ions.

-

Evaluation of its biological activity and potential applications in drug development.

This guide serves as a starting point for researchers and professionals interested in 5,6-Diaminopyrazine-2,3-dicarbonitrile, highlighting the current state of knowledge and identifying critical gaps that need to be addressed through further research.

References

A Comprehensive Technical Review of Pyrazine-2,3-dicarbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazine-2,3-dicarbonitrile derivatives. This class of nitrogen-containing heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, including potent anticancer, antimicrobial, and enzyme-inhibitory activities. This review summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes important biological pathways and experimental workflows.

Core Synthetic Strategies and Characterization

Pyrazine-2,3-dicarbonitrile derivatives are typically synthesized through condensation reactions. A common and effective method involves the reaction of diaminomaleonitrile with various α-dicarbonyl compounds. For instance, the synthesis of 5,6-disubstituted pyrazine-2,3-dicarbonitriles can be achieved by reacting diaminomaleonitrile with the appropriate diketone. The reaction conditions, such as solvent and temperature, can be optimized to improve yields.

Microwave-assisted synthesis has also emerged as an efficient method for the aminodehalogenation of chloro-pyrazine-2,3-dicarbonitrile precursors to generate N-substituted derivatives, often resulting in higher yields and shorter reaction times.

Characterization of these derivatives is routinely performed using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their molecular structures. Melting points are also determined as an indicator of purity.

Table 1: Synthesis and Characterization of Selected Pyrazine-2,3-dicarbonitrile Derivatives

| Compound | Starting Materials | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | Benzil, Diaminomaleonitrile | Condensation in ethanol/water with acetic acid | - | - | ¹³C NMR, Mass Spec. provided | [1] |

| 5,6-Dimethylpyrazine-2,3-dicarbonitrile | Biacetyl, Diaminomaleonitrile | Heterogeneous catalysis in water | - | - | Crystal data provided | [2] |

| 5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile | 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, 2-Chlorobenzylamine | Microwave-assisted aminodehalogenation | 24.7 | Decomposes | ¹H-NMR, ¹³C-NMR, IR provided | |

| 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile | Cyclohexyl isocyanide, Benzoyl chloride, Diaminomaleonitrile | One-pot multi-component reaction | 88 | 120 | ¹H NMR, ¹³C NMR, IR, MS provided | [3] |

| 8-Chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | 2-Bromo-4-chloro-1-indanone, 2,3-Diaminomaleonitrile | Condensation in glacial acetic acid | Good | - | - | [4] |

Biological Activities and Therapeutic Applications

Pyrazine-2,3-dicarbonitrile derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds. Derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action for some of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Selected Pyrazine-2,3-dicarbonitrile Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogue (DUBs-IN-2) | - | USP8 Inhibition | 0.28 | [5] |

| Chalcone-pyrazine derivative 49 | A549 (Lung) | MTT Assay | 0.13 | [6] |

| Chalcone-pyrazine derivative 49 | Colo-205 (Colon) | MTT Assay | 0.19 | [6] |

| Chalcone-pyrazine derivative 50 | MCF-7 (Breast) | MTT Assay | 0.18 | [6] |

| Chalcone-pyrazine derivative 51 | MCF-7 (Breast) | MTT Assay | 0.012 | [6] |

| Chalcone-pyrazine derivative 51 | A549 (Lung) | MTT Assay | 0.045 | [6] |

| Chalcone-pyrazine derivative 51 | DU-145 (Prostate) | MTT Assay | 0.33 | [6] |

Inhibition of Deubiquitinating Enzymes (DUBs)

A particularly promising therapeutic application of pyrazine-2,3-dicarbonitrile derivatives is their ability to inhibit deubiquitinating enzymes (DUBs), specifically ubiquitin-specific proteases (USPs). High-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as a potent inhibitor of USPs.[7] Further studies led to the development of analogues with high selectivity for USP8, an enzyme implicated in various cancers.[5][7]

USP8 plays a crucial role in regulating the stability and signaling of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[8] By deubiquitinating and stabilizing these receptors, USP8 promotes signaling pathways that drive cell proliferation and survival.[8] Inhibition of USP8 leads to the degradation of these oncoproteins, thereby suppressing cancer cell growth.[8] Furthermore, USP8 has been shown to activate the TGF-β/SMAD signaling pathway, which is involved in cancer progression and immune evasion.[9][10] Pharmacological inhibition of USP8 can antagonize this pathway, suggesting a dual benefit of suppressing metastasis and enhancing anti-tumor immunity.[10]

Antimicrobial and Other Activities

Certain pyrazine-2,3-dicarbonitrile derivatives have also been evaluated for their antimicrobial properties. For example, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have shown good antimycobacterial activity against Mycobacterium tuberculosis. Additionally, some derivatives have been investigated for their herbicidal activity.

Experimental Protocols

General Synthesis of 5,6-Disubstituted Pyrazine-2,3-dicarbonitriles

A mixture of the appropriate α-diketone (10 mmol) and diaminomaleonitrile (11 mmol) in a solution of ethanol (20 ml) and water (15 ml) containing acetic acid (2 ml) is heated at 348 K overnight. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

In Vitro Deubiquitinase (DUB) Inhibition Assay

The inhibitory activity of pyrazine-2,3-dicarbonitrile derivatives against a specific DUB, such as USP8, can be measured using a fluorogenic assay.[11]

-

Reagents and Materials : Purified recombinant USP8 enzyme, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer, test compounds dissolved in DMSO, and a fluorimeter.[11]

-

Procedure : The USP8 enzyme is pre-incubated with varying concentrations of the test inhibitor in a 96-well plate.[11]

-

The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.[11]

-

The fluorescence generated from the cleavage of AMC from ubiquitin is measured over time at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[11]

-

The rate of the reaction is proportional to the DUB activity.[11]

-

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

MTT Cell Viability Assay

The cytotoxicity of pyrazine-2,3-dicarbonitrile derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][12][13]

-

Cell Plating : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated to allow for cell attachment.[14]

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition : An MTT solution (e.g., 0.45 mg/ml final concentration) is added to each well, and the plate is incubated for 1 to 4 hours at 37°C.[8]

-

Formazan Solubilization : A solubilization solution is added to dissolve the formazan crystals formed by viable cells.[8]

-

Absorbance Measurement : The absorbance is read at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Pathways and Workflows

USP8 Signaling Pathway in Cancer

The following diagram illustrates the role of USP8 in cancer signaling and the mechanism of its inhibition by pyrazine-2,3-dicarbonitrile derivatives. USP8 deubiquitinates and stabilizes receptor tyrosine kinases (RTKs) like EGFR and the TGF-β receptor TβRII, preventing their degradation and promoting downstream pro-cancerous signaling. USP8 inhibitors block this activity, leading to receptor degradation and the suppression of these pathways.

Caption: Role of USP8 in cancer signaling and its inhibition.

General Experimental Workflow for Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis of a library of pyrazine-2,3-dicarbonitrile derivatives and their subsequent screening for biological activity. This process begins with the synthesis of the compounds, followed by purification and structural confirmation. The purified compounds are then subjected to a primary screen to identify hits, which are further evaluated in secondary assays to confirm their activity and determine their potency.

Caption: Workflow for synthesis and screening of pyrazine derivatives.

Conclusion

Pyrazine-2,3-dicarbonitrile derivatives represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis, coupled with a wide range of significant biological activities, particularly as anticancer agents and specific enzyme inhibitors, underscores their potential for the development of novel therapeutics. The detailed data and protocols provided in this guide aim to facilitate further research and development in this exciting field. Future work will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

- 1. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of chemical scaffolds for targeting ubiquitin-specific protease 11 (USP11) through high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. texaschildrens.org [texaschildrens.org]

Unveiling a Core Heterocycle: The Discovery and History of 5,6-Diaminopyrazine-2,3-dicarbonitrile

A cornerstone in the synthesis of advanced materials and therapeutic agents, 5,6-diaminopyrazine-2,3-dicarbonitrile has a rich history rooted in the fundamental exploration of pyrazine chemistry. This technical guide delves into the discovery and historical development of this pivotal molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, synthesis, and chemical properties.

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique electronic properties and versatile reactivity make them integral components in the design of functional materials, including dyes, and as scaffolds for pharmacologically active molecules. Among these, 5,6-diaminopyrazine-2,3-dicarbonitrile stands out as a particularly valuable building block due to its multiple reactive sites, enabling the construction of complex molecular architectures.

The Genesis of a Molecule: Early Synthesis and Key Contributors

The history of 5,6-diaminopyrazine-2,3-dicarbonitrile is intrinsically linked to the development of synthetic routes to 2,3-dicyanopyrazines. The foundational reaction for the formation of the pyrazine-2,3-dicarbonitrile core is the condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds.

While the precise first synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile is not definitively documented in readily available literature, the pioneering work of Polish chemist Eustachy Gryszkiewicz-Trochimowski in the 1920s laid the critical groundwork. In 1926, Gryszkiewicz-Trochimowski and W. Mcislawski reported a high-yield synthesis of the parent compound, 2,3-dicyanopyrazine, through the condensation of diaminomaleonitrile with glyoxal. This reaction established a robust and efficient method for constructing the dicyanopyrazine ring system.

Later, in 1952, a publication by R. G. Jones in the Journal of the American Chemical Society provided a detailed and accessible protocol for the synthesis of 2,3-dicyanopyrazine, further popularizing this synthetic approach within the chemical community. It is highly probable that the synthesis of the title compound, 5,6-diaminopyrazine-2,3-dicarbonitrile, was achieved through a logical extension of this methodology, utilizing a glyoxal derivative or a related α-dicarbonyl compound that would yield the desired diamino-substituted product.

The general synthetic pathway can be visualized as the reaction between two key precursors: diaminomaleonitrile and an appropriate α-dicarbonyl compound.

Physicochemical Properties

5,6-Diaminopyrazine-2,3-dicarbonitrile is a stable solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄N₆ |

| Molecular Weight | 160.14 g/mol |

| CAS Number | 36023-58-2 |

| Appearance | Solid |

| Melting Point | >300 °C |

Experimental Protocols: A Representative Synthesis

While the original publication by Gryszkiewicz-Trochimowski is not readily accessible, subsequent research has provided detailed experimental procedures for the synthesis of related pyrazine-2,3-dicarbonitriles. The following protocol for the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile illustrates the general condensation methodology. The synthesis of the title compound would follow a similar procedure, substituting benzil with an appropriate α-dicarbonyl precursor.

Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile

-

Reactants:

-

Benzil

-

Diaminomaleonitrile (DAMN)

-

Ethanol

-

Acetic Acid (catalyst)

-

-

Procedure:

-

A mixture of benzil (1.0 eq), diaminomaleonitrile (1.0-1.2 eq), and a catalytic amount of acetic acid in ethanol is prepared.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Characterization Data

The structure and purity of 5,6-diaminopyrazine-2,3-dicarbonitrile and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the amino protons. The chemical shift will depend on the solvent. |

| ¹³C NMR | Resonances for the nitrile carbons and the pyrazine ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups and C≡N stretching of the nitrile groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Elemental Analysis | Percentages of Carbon, Hydrogen, and Nitrogen consistent with the molecular formula C₆H₄N₆. |

Conclusion: A Legacy of Versatility

The discovery and development of synthetic routes to 5,6-diaminopyrazine-2,3-dicarbonitrile, built upon the foundational work of early 20th-century chemists, have provided the scientific community with a versatile and highly functionalized building block. Its continued use in the synthesis of novel materials and potential therapeutic agents is a testament to the enduring importance of fundamental heterocyclic chemistry. This guide provides a historical and technical foundation for researchers looking to harness the potential of this remarkable molecule.

Theoretical and Computational Deep Dive into Dicyanopyrazines: A Guide for Researchers and Drug Development Professionals

Introduction

Dicyanopyrazines (DPZ) have emerged as a versatile and powerful class of organic molecules, attracting significant attention in materials science and medicinal chemistry. Their unique electronic properties, stemming from a push-pull architecture, make them highly effective photoredox catalysts.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational chemistry of dicyanopyrazines, offering insights into their synthesis, electronic structure, and application, particularly in the realm of photoredox catalysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by detailing the computational methodologies and experimental protocols used to investigate these promising compounds.

Core Concepts: The Push-Pull System and Photoredox Catalysis

Dicyanopyrazines are characterized by a central pyrazine ring bearing two cyano groups, which act as strong electron acceptors. When electron-donating groups are attached to the pyrazine core, a "push-pull" system is created, leading to a significant intramolecular charge transfer (ICT) character.[1] This arrangement is crucial for their function as photoredox catalysts.

Upon excitation with visible light, the DPZ catalyst transitions to an excited state. In this state, it can accept an electron from a substrate (reductive quenching) or donate an electron to a substrate (oxidative quenching), initiating a cascade of chemical reactions.[2] The tunability of the donor and acceptor moieties allows for the fine-tuning of the catalyst's redox potentials and optical properties to suit specific chemical transformations.[1]

Computational Modeling of Dicyanopyrazines

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a pivotal role in understanding and predicting the properties of dicyanopyrazine derivatives.[3] These methods are instrumental in designing novel catalysts with enhanced efficiency and selectivity.

A typical computational workflow for designing and evaluating dicyanopyrazine-based photoredox catalysts is outlined below:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 5,6-Diaminopyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various pyrazine derivatives starting from 5,6-diaminopyrazine-2,3-dicarbonitrile, also widely known as diaminomaleonitrile (DAMN). The protocols are intended for use by researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

Pyrazine derivatives are a significant class of N-heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and functional materials. The starting material, 5,6-diaminopyrazine-2,3-dicarbonitrile, is a versatile precursor for constructing diverse pyrazine-based molecular architectures. The presence of vicinal amino groups allows for facile condensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring, a common and efficient synthetic strategy. This document outlines two primary protocols for the synthesis of substituted 2,3-dicyanopyrazines.

Data Presentation

The following table summarizes quantitative data for the synthesis of various pyrazine derivatives from 5,6-diaminopyrazine-2,3-dicarbonitrile using different dicarbonyl compounds.

| Entry | Dicarbonyl Compound | Pyrazine Derivative | Reaction Time | Yield (%) | Reference |

| 1 | Benzil | 5,6-Diphenylpyrazine-2,3-dicarbonitrile | Overnight | 70 | [1] |

| 2 | Biacetyl | 5,6-Dimethylpyrazine-2,3-dicarbonitrile | Not Specified | Not Specified | [2] |

| 3 | 2-Bromo-4-chloro-1-indanone | 8-Chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | Not Specified | Good | [3] |

Experimental Protocols

Protocol 1: General Condensation with 1,2-Dicarbonyl Compounds

This protocol describes a general method for the synthesis of 5,6-disubstituted-pyrazine-2,3-dicarbonitriles through the condensation of 5,6-diaminopyrazine-2,3-dicarbonitrile with a 1,2-dicarbonyl compound (α-diketone). This reaction is analogous to the well-established synthesis of quinoxalines from o-phenylenediamines.[4][5][6][7]

Materials:

-

5,6-Diaminopyrazine-2,3-dicarbonitrile (DAMN)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil, biacetyl)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of 5,6-diaminopyrazine-2,3-dicarbonitrile (1.0-1.1 eq) in the same solvent.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

The reaction mixture is then stirred and heated at a temperature ranging from room temperature to reflux (e.g., 348 K) for a period of several hours to overnight.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, the product can be precipitated by the addition of water.

-

Wash the collected solid with a suitable solvent (e.g., ethanol, then diethyl ether) to remove impurities.[1]

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5,6-disubstituted-pyrazine-2,3-dicarbonitrile.[1]

Example: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile [1] A mixture of benzil (2.10 g, 10 mmol), diaminomaleonitrile (1.18 g, 11 mmol), and acetic acid (2 ml) in ethanol (20 ml) and water (15 ml) was heated at 348 K overnight. The reaction mixture was cooled, and water (20 ml) was added. The precipitate was filtered and washed with ethanol and then ether. The crude product was recrystallized from ethanol to give colorless crystals. (Yield: 1.97 g, 70%).

Protocol 2: One-Pot Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles

This protocol details a one-pot, three-component reaction for the synthesis of more complex pyrazine derivatives.[4]

Materials:

-

Substituted aryl/alkyl carbonyl chloride

-

Alkyl isocyanide (e.g., cyclohexyl isocyanide, t-butyl isocyanide)

-

5,6-Diaminopyrazine-2,3-dicarbonitrile (DAMN)

-

Dry tetrahydrofuran (THF)

Procedure:

-

In a dry, two-necked round-bottom flask under an inert atmosphere, charge the substituted carbonyl chloride (1.0 mmol) and the alkyl isocyanide (1.0 mmol).

-

Heat the mixture at an appropriate temperature and time depending on the isocyanide used (e.g., with cyclohexyl isocyanide, heat at 60 °C for 1 hour; with t-butyl isocyanide, maintain at 25–30 °C for 15–30 minutes).[4]

-

After the initial reaction, add dry tetrahydrofuran (10 mL) and 5,6-diaminopyrazine-2,3-dicarbonitrile (1.0 mmol) to the reaction mixture.

-

Stir the resulting mixture under appropriate conditions until the reaction is complete (monitor by TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization to give the desired 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile.

Visualizations

Caption: General workflows for synthesizing pyrazine derivatives.

Caption: Synthetic routes to pyrazine derivatives.

References

- 1. prepchem.com [prepchem.com]

- 2. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5,6-Diaminopyrazine-2,3-dicarbonitrile in Synthesizing Fluorescent Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminopyrazine-2,3-dicarbonitrile is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of novel fluorescent materials. The presence of two amino groups on the pyrazine ring offers reactive sites for derivatization, allowing for the facile creation of extended π-conjugated systems. Condensation of these amino groups with various aromatic aldehydes leads to the formation of Schiff base derivatives, which often exhibit significant fluorescence properties. These materials are of interest for a range of applications, including the development of fluorescent probes for bio-imaging, chemosensors for ion detection, and as functional components in organic light-emitting diodes (OLEDs).